N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide
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Overview
Description
N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide is an organic compound that belongs to the class of acyl-alpha amino acids and derivatives This compound is characterized by the presence of a cyanopyrrolidine moiety attached to a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide typically involves the reaction of 1-cyanopyrrolidine with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting cathepsin K.
Medicine: Explored for its therapeutic potential in treating conditions involving mitochondrial dysfunction, cancer, and fibrosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets. One of the primary targets is cathepsin K, an enzyme involved in the degradation of collagen. The compound inhibits the activity of cathepsin K by binding to its active site, thereby preventing the breakdown of collagen. This mechanism is particularly relevant in the context of diseases such as osteoporosis and certain types of cancer .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyanopyrrolidin-3-yl)-5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxamide
- N-(1-Cyanopyrrolidin-3-yl)-2-fluoro-4-(1-methoxyphenyl)acetamide
- N-(1-Cyanopyrrolidin-3-yl)-2-(4-methoxyphenyl)acetamide
Uniqueness
N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide is unique due to its specific structural features, such as the presence of both a cyanopyrrolidine and a phenylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to inhibit cathepsin K sets it apart from other similar compounds, highlighting its potential therapeutic benefits.
Properties
CAS No. |
773858-06-3 |
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Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-(1-cyanopyrrolidin-3-yl)-2-phenylacetamide |
InChI |
InChI=1S/C13H15N3O/c14-10-16-7-6-12(9-16)15-13(17)8-11-4-2-1-3-5-11/h1-5,12H,6-9H2,(H,15,17) |
InChI Key |
WVMVLULZYCZUEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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